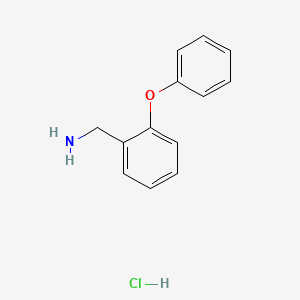

1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride

Description

Properties

IUPAC Name |

(2-phenoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12;/h1-9H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRYZTSPSJXQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590018 | |

| Record name | 1-(2-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31963-35-6 | |

| Record name | 1-(2-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-phenoxyphenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-phenoxyphenyl)methanamine hydrochloride is a versatile chemical intermediate with significant potential in pharmaceutical research and development. Its unique diaryl ether and benzylamine scaffold makes it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed, field-proven protocol for its synthesis and characterization, and a discussion of its potential applications and safety considerations. The information presented herein is intended to empower researchers to leverage this compound in their drug discovery and development endeavors.

Introduction

This compound (CAS No: 31963-35-6) is a primary amine hydrochloride salt that has garnered interest as a key intermediate in organic synthesis.[1] Its structure, featuring a flexible phenoxy linkage, is a common motif in biologically active molecules. The hydrochloride salt form generally confers increased stability and aqueous solubility compared to the free base, making it amenable to a variety of experimental conditions.[2] This compound serves as a critical starting material for creating more complex molecular architectures, particularly in the development of novel therapeutics for neurological and psychiatric disorders.[1] Its utility also extends to biochemical research, where it can be employed in studies of receptor interactions and enzyme activity.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄ClNO | [3][4] |

| Molecular Weight | 235.71 g/mol | [3][4] |

| CAS Number | 31963-35-6 | [3][5] |

| Appearance | Off-white to white solid/crystalline powder | [1] |

| Melting Point | 220-224 °C | [3] |

| Purity | ≥95% (typical) | [3] |

| IUPAC Name | (2-phenoxyphenyl)methanamine;hydrochloride | [3] |

| InChI Key | USRYZTSPSJXQFU-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2CN.Cl | [4] |

While specific quantitative solubility data is not widely published, hydrochloride salts of benzylamines are generally soluble in water and polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[6][7] Preliminary solubility testing is recommended for specific applications.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through a reductive amination of 2-phenoxybenzaldehyde. This widely utilized reaction in medicinal chemistry offers a robust and scalable method for the formation of the target amine.[8]

Proposed Synthesis Workflow: Reductive Amination

The following diagram illustrates the proposed two-step synthesis of this compound from 2-phenoxybenzaldehyde.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established methods for reductive amination.[9][10] Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials:

-

2-Phenoxybenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether or isopropanol)

-

Diethyl ether (Et₂O)

Procedure:

-

Imine Formation: To a solution of 2-phenoxybenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the imine.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Salt Formation: Filter the dried organic solution and concentrate under reduced pressure to yield the crude free base as an oil or solid. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane). Add a solution of hydrochloric acid in an organic solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid. The purity can be assessed by HPLC and melting point determination.

Characterization

Due to the lack of publicly available experimental spectra for this compound, this section outlines the expected spectral characteristics based on the compound's structure. These predictions can guide the analysis of experimentally obtained data.

Logical Flow of Spectroscopic Characterization:

Caption: Logical workflow for the spectroscopic characterization of the target compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, likely in the range of δ 6.8-7.5 ppm. The benzylic protons (-CH₂-NH₃⁺) would likely appear as a singlet or a multiplet around δ 4.0-4.5 ppm. The ammonium protons (-NH₃⁺) would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for all 13 carbon atoms. The aromatic carbons will resonate in the δ 115-160 ppm region. The benzylic carbon (-CH₂-NH₃⁺) is expected to have a chemical shift in the range of δ 40-50 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A broad band in the range of 2500-3000 cm⁻¹ would be indicative of the ammonium salt (N-H stretch). Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region. A strong C-O-C stretching band for the diaryl ether linkage should be present around 1200-1250 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI+) would be expected to show the molecular ion for the free base [M+H]⁺ at m/z 200.2, corresponding to the loss of HCl. The fragmentation pattern would likely involve cleavage of the benzylic C-N bond and fragmentation of the diaryl ether moiety.

Applications in Research and Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules.[1] Its application spans several areas of research:

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of potential drug candidates. The phenoxybenzylamine scaffold is present in a number of biologically active compounds, and its derivatives are of interest for their potential to modulate the activity of various enzymes and receptors in the central nervous system.[1] For example, the structurally related compound phenoxybenzamine is an irreversible alpha-adrenergic antagonist used to treat hypertension.[11]

-

Biochemical Research: Derivatives of 1-(2-phenoxyphenyl)methanamine can be synthesized and used as probes to investigate the structure and function of biological targets.[1] By modifying the core structure, researchers can explore structure-activity relationships (SAR) and design ligands with improved affinity and selectivity for specific receptors or enzymes.

-

Organic Synthesis: The primary amine group of this compound provides a reactive handle for a variety of chemical transformations, including N-alkylation, acylation, and condensation reactions, enabling the construction of diverse chemical libraries for high-throughput screening.[12]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of the hazards and recommended handling procedures based on available Safety Data Sheets (SDS).

Hazard Identification:

-

Harmful if swallowed (H302)[3]

-

Causes skin irritation (H315)[3]

-

Causes serious eye irritation (H319)[3]

-

May cause respiratory irritation (H335)[3]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

First-Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Storage:

Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is between 2-8°C.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its straightforward synthesis via reductive amination and its amenable physicochemical properties make it an attractive starting material for researchers and scientists. This guide has provided a comprehensive overview of its properties, a detailed synthesis and characterization strategy, and essential safety information to facilitate its effective and safe use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in enabling innovative research is undeniable.

References

- BioCrick. Benzylamine hydrochloride | CAS:3287-99-8. [Link]

- Google Patents.

- The Royal Society of Chemistry.

- Google Patents. CN102675132A - Preparation method of phenoxybenzamine hydrochloride.

- ChemBK. 1-(2-Phenoxyphenyl)methanamine, HCl. [Link]

- Google Patents. CN102887830A - Preparation method of phenoxybenzamine hydrochloride.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

- Google Patents.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001944). [Link]

- Wikipedia. Benzylamine. [Link]

- PubChem. Benzylamine. [Link]

- NCBI Bookshelf.

- Organic Chemistry Portal.

- Master Organic Chemistry.

- ResearchGate. (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Benzylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structural Elucidation of 1-(2-phenoxyphenyl)methanamine hydrochloride

Foreword: Charting the Molecular Architecture

In the landscape of pharmaceutical development and organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. It is the critical first step that informs function, reactivity, and potential as a therapeutic agent. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the structural elucidation of 1-(2-phenoxyphenyl)methanamine hydrochloride, a versatile building block with significant applications in medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders.[1]

The Compound of Interest: this compound

Before delving into the analytical techniques, it is crucial to understand the foundational chemical and physical properties of the target molecule. This preliminary data provides the initial framework for our investigation.

Chemical Structure:

Sources

The Core Mechanism of Action of Phenoxybenzamine Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxybenzamine hydrochloride is a potent haloalkylamine that functions as a non-selective, irreversible antagonist of alpha-adrenergic receptors.[1][2][3] Its long-acting "chemical sympathectomy" has established its use in the management of hypertensive crises, particularly those associated with pheochromocytoma.[4][5] This guide provides a comprehensive exploration of the molecular mechanism of action of phenoxybenzamine, detailing its covalent modification of alpha-receptors, the subsequent impact on downstream signaling pathways, and the resulting physiological effects. We will also delve into the structure-activity relationships that govern its pharmacological profile and present key experimental protocols for its study.

Introduction: The Unique Pharmacology of an Irreversible Antagonist

Phenoxybenzamine hydrochloride is a synthetic compound characterized by its N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine hydrochloride structure.[4] Unlike competitive antagonists that reversibly bind to receptors, phenoxybenzamine's defining feature is its ability to form a stable, covalent bond with alpha-adrenergic receptors.[2][5] This irreversible antagonism results in a prolonged blockade that can only be overcome by the synthesis of new receptors, leading to a long duration of action of 3 to 4 days.[2][6] Initially administered as a prodrug, phenoxybenzamine undergoes a transformation to its active metabolite to exert its effects.[2]

The Molecular Mechanism: A Two-Step Alkylation Process

The mechanism of phenoxybenzamine's irreversible blockade of alpha-adrenergic receptors is a sequential process involving intramolecular cyclization followed by covalent bond formation.

Step 1: Intramolecular Cyclization. In the physiological environment, the haloalkylamine side chain of phenoxybenzamine undergoes a spontaneous intramolecular cyclization reaction. The tertiary amine attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a highly reactive, positively charged aziridinium ion intermediate.

Step 2: Covalent Alkylation of the Receptor. The strained, electrophilic aziridinium ring is then susceptible to nucleophilic attack by a functional group on the alpha-adrenergic receptor. It is hypothesized that a cysteine residue at position 3.36 in the transmembrane helix 3 of the receptor is the key nucleophile that opens the aziridinium ring, forming a stable covalent bond.[5] This alkylation permanently inactivates the receptor.

Figure 1: Activation of Phenoxybenzamine and Irreversible Alkylation of the Alpha-Adrenergic Receptor.

Impact on Downstream Signaling Pathways

Phenoxybenzamine's non-selective nature means it blocks both alpha-1 and alpha-2 adrenergic receptors, each coupled to distinct signaling pathways.[1][2]

Blockade of Alpha-1 Adrenergic Receptors

Alpha-1 adrenergic receptors are Gq-protein coupled receptors. Their activation by endogenous catecholamines like norepinephrine stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade culminates in smooth muscle contraction.[6][7] By irreversibly blocking alpha-1 receptors, phenoxybenzamine abrogates this pathway, leading to vasodilation and a decrease in blood pressure.[7]

Figure 2: Phenoxybenzamine's Blockade of the Alpha-1 Adrenergic Signaling Pathway.

Blockade of Alpha-2 Adrenergic Receptors

Alpha-2 adrenergic receptors are Gi-protein coupled receptors, often located on presynaptic nerve terminals.[7] Their activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the further release of norepinephrine, forming a negative feedback loop.[7] Phenoxybenzamine's blockade of these presynaptic alpha-2 receptors disrupts this inhibitory feedback, leading to an increased release of norepinephrine into the synaptic cleft.[2] This can result in an unopposed stimulation of beta-adrenergic receptors, potentially causing tachycardia.[4]

Figure 3: Phenoxybenzamine's Disruption of the Presynaptic Alpha-2 Adrenergic Negative Feedback Loop.

Pharmacological Effects and Clinical Implications

The dual blockade of alpha-1 and alpha-2 receptors results in a distinct pharmacological profile:

| Pharmacological Effect | Mechanism | Clinical Implication |

| Vasodilation and Hypotension | Blockade of postsynaptic alpha-1 receptors in vascular smooth muscle. | Treatment of hypertension, particularly in pheochromocytoma.[1][4] |

| Reflex Tachycardia | Baroreceptor reflex response to hypotension and blockade of presynaptic alpha-2 receptors, increasing norepinephrine release and stimulating beta-receptors.[2][4] | A potential side effect that may require concomitant beta-blocker therapy.[4] |

| Nasal Congestion | Vasodilation of nasal mucosal blood vessels. | A common side effect.[1] |

| Miosis | Blockade of alpha-1 receptors in the iris dilator muscle. | A potential side effect.[6] |

| Inhibition of Ejaculation | Blockade of alpha-1 adrenoceptors in the vas deferens.[5] | A side effect, but also investigated for male contraception.[5] |

Structure-Activity Relationships

Studies on phenoxybenzamine and its analogues have provided insights into the structural requirements for its activity:

-

The β-chloroethylamine moiety is crucial for the irreversible alkylating activity.[8][9]

-

The nature of the substituents on the phenoxy group can influence the potency and selectivity for alpha-1 versus alpha-2 receptors. For instance, ethoxy and isopropoxy substitutions at the 2-position of the phenoxy ring have been shown to be potent alpha-1 antagonists.[8]

-

The presence and nature of substituents on the oxyamino carbon chain also modulate activity and receptor subtype selectivity.[8]

Experimental Protocols for Studying Phenoxybenzamine's Mechanism of Action

Radioligand Binding Assays

-

Objective: To determine the binding affinity and irreversible nature of phenoxybenzamine's interaction with alpha-adrenergic receptors.

-

Methodology:

-

Prepare cell membranes expressing alpha-1 or alpha-2 adrenergic receptors.

-

Incubate the membranes with a radiolabeled antagonist (e.g., [³H]prazosin for alpha-1, [³H]yohimbine for alpha-2) in the presence of varying concentrations of phenoxybenzamine.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters to determine the amount of bound radioligand.

-

To demonstrate irreversibility, pre-incubate membranes with phenoxybenzamine, wash extensively to remove unbound drug, and then perform the radioligand binding assay. A persistent reduction in radioligand binding after washing indicates irreversible antagonism.

-

Functional Assays in Isolated Tissues

-

Objective: To assess the functional consequences of phenoxybenzamine's alpha-receptor blockade.

-

Methodology (e.g., using rat vas deferens):

-

Isolate rat vas deferens, a tissue rich in alpha-1 adrenoceptors.[8]

-

Mount the tissue in an organ bath containing physiological salt solution and record isometric contractions.

-

Construct a cumulative concentration-response curve to an alpha-agonist like norepinephrine.

-

Incubate the tissue with phenoxybenzamine for a defined period.

-

Wash out the phenoxybenzamine and construct a second concentration-response curve to norepinephrine.

-

A non-parallel rightward shift and a depression of the maximal response to norepinephrine are characteristic of non-competitive, irreversible antagonism.

-

Figure 4: Workflow for Assessing Irreversible Antagonism of Phenoxybenzamine in Isolated Tissue.

Conclusion

Phenoxybenzamine hydrochloride's mechanism of action is a classic example of irreversible pharmacology. Its covalent modification of alpha-adrenergic receptors provides a long-lasting and profound blockade of adrenergic signaling. A thorough understanding of its multi-step activation, its impact on distinct downstream signaling pathways for alpha-1 and alpha-2 receptors, and the resulting physiological consequences is crucial for its appropriate clinical application and for the development of novel adrenergic modulators. The experimental approaches outlined here provide a framework for the continued investigation of this and other covalently acting drugs.

References

- MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.

- ResearchGate. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.

- GlobalRx. (n.d.). Clinical Profile of Phenoxybenzamine Hydrochloride USP.

- Boehringer Ingelheim. (n.d.). PHENOXYBENZAMINE HYDROCHLORIDE Capsules USP DESCRIPTION CLINICAL PHARMACOLOGY INDICATIONS AND USAGE.

- BioPharma Notes. (2020, September 20). Phenoxybenzamine.

- PubMed. (1998). Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines.

- ResearchGate. (n.d.). Structure–Activity relationships among novel phenoxybenzamine-Related β-Chloroethylamines.

- Wikipedia. (n.d.). Phenoxybenzamine.

- PubChem. (n.d.). Phenoxybenzamine.

- PubMed Central. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors.

- ResearchGate. (n.d.). Examples of known monoamine oxidase (MAO) inhibitors bearing an acetamide group.

- PubMed. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors.

- Deranged Physiology. (n.d.). Phenoxybenzamine.

- Drug Central. (n.d.). phenoxybenzamine.

- DailyMed. (n.d.). Label: PHENOXYBENZAMINE HYDROCHLORIDE capsule.

- MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.

- The University of Maryland, Baltimore. (n.d.). Phenoxybenzamine hydrochloride.

- NIH. (n.d.). Phenoxybenzamine - StatPearls - NCBI Bookshelf.

- PMC. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives.

- RSC Publishing. (n.d.). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives.

- Frontiers. (n.d.). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action.

- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors.

- PMC. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives.

- PubMed Central. (2012). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections.

- PMC. (2022). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.

Sources

- 1. Articles [globalrx.com]

- 2. Phenoxybenzamine - BioPharma Notes [biopharmanotes.com]

- 3. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 5. Phenoxybenzamine - Wikipedia [en.wikipedia.org]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

1-(2-phenoxyphenyl)methanamine hydrochloride CAS 31963-35-6 properties

An In-depth Technical Guide to 1-(2-phenoxyphenyl)methanamine hydrochloride (CAS 31963-35-6)

Introduction: A Versatile Moiety in Modern Chemistry

This compound, identified by CAS Number 31963-35-6, is a primary amine hydrochloride salt featuring a distinctive diphenyl ether scaffold. This compound has emerged as a crucial intermediate and building block in various scientific domains. Its structural features make it particularly valuable in pharmaceutical research, where the diphenyl ether core is a well-recognized pharmacophore in numerous biologically active molecules.[1] Primarily, it serves as a key starting material in the synthesis of novel therapeutic agents, especially those targeting neurological and psychiatric disorders.[1][2] Beyond its role in medicinal chemistry, its reactivity and stability make it a useful component in broader organic synthesis for the construction of complex molecular architectures.[1] This guide offers a comprehensive technical overview of its properties, a plausible synthetic pathway, analytical characterization methods, and key applications, providing researchers and drug development professionals with a foundational understanding of this important chemical entity.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 31963-35-6 | [3][4][5][6][7] |

| Molecular Formula | C13H14ClNO | [3][4][5][7][8] |

| Molecular Weight | 235.71 g/mol | [3][4][7][8] |

| IUPAC Name | (2-phenoxyphenyl)methanamine;hydrochloride | [2][4][7] |

| Synonyms | 2-Phenoxybenzylamine hydrochloride | [1][7] |

| Appearance | Off-white solid | [9] |

| Melting Point | 220-224 °C | [4] |

| Solubility | Soluble in water | [10] |

| Purity | Typically supplied at ≥95% or ≥97% | [4][7][9] |

| InChI Key | USRYZTSPSJXQFU-UHFFFAOYSA-N | [2][4][5][7] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2CN.Cl | [2][7] |

Synthetic Pathway and Methodologies

While specific proprietary synthesis methods may vary, a logical and common route to this compound involves a two-step process: the synthesis of the nitrile precursor, 2-phenoxybenzonitrile, followed by its chemical reduction to the primary amine and subsequent salt formation.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 1-(2-phenoxyphenyl)methanamine HCl.

Experimental Protocol: A Field-Proven Approach

The following protocol describes a robust method for the synthesis, grounded in established organic chemistry principles.

Part 1: Synthesis of 2-Phenoxybenzonitrile (Nitrile Precursor)

-

Rationale: The Ullmann condensation is a classic and effective method for forming diaryl ether linkages, which constitute the core of the target molecule. A copper(I) catalyst is employed to facilitate the coupling between the aryl halide and the phenol. A high-boiling polar aprotic solvent like DMF or DMSO is chosen to ensure the reactants remain in solution at the required high temperatures.

-

Methodology:

-

To a dry, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.0 eq), 2-chlorobenzonitrile (1.05 eq), potassium carbonate (K2CO3, 2.0 eq) as the base, and copper(I) iodide (CuI, 0.1 eq) as the catalyst.

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 140-150 °C and maintain vigorous stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a large volume of cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-phenoxybenzonitrile.

-

Part 2: Reduction of 2-Phenoxybenzonitrile and Hydrochloride Salt Formation

-

Rationale: The reduction of the nitrile functional group is a critical step to form the primary amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent well-suited for this transformation. The reaction is performed in an anhydrous ether solvent like THF under an inert atmosphere to prevent quenching of the highly reactive LiAlH4. The final step involves protonation of the synthesized free-base amine with hydrochloric acid to form the stable, crystalline hydrochloride salt, which is often easier to handle, purify, and store.[11]

-

Methodology:

-

Prepare a suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in anhydrous tetrahydrofuran (THF) in a dry flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

-

Dissolve 2-phenoxybenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude 1-(2-phenoxyphenyl)methanamine free base.

-

Dissolve the crude amine in a minimal amount of ethanol or diethyl ether.

-

Slowly add a solution of concentrated hydrochloric acid or HCl gas dissolved in an appropriate solvent dropwise with stirring until the solution becomes acidic (pH ~1-2).

-

The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Analytical Characterization and Quality Control

Confirming the identity, purity, and structure of the synthesized compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Standard Analytical Workflow

Caption: A typical workflow for the analytical validation of the final product.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[12] It provides information on both the retention time (a characteristic of the compound under specific conditions) and the mass spectrum (a molecular fingerprint), allowing for unambiguous identification.

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent, such as methanol or dichloromethane, to a final concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d.).

-

GC Conditions (Example):

-

Injector Temperature: 260 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL with a split ratio of 20:1.

-

Oven Temperature Program: Start at 60 °C (hold for 1 min), ramp at 15 °C/min to 280 °C (hold for 5 min).[12]

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak. Examine the mass spectrum of this peak and compare it to a reference library or theoretical fragmentation pattern to confirm the identity of 1-(2-phenoxyphenyl)methanamine. The purity can be estimated by the relative area of the main peak.

-

Applications and Field-Proven Insights

The utility of this compound is diverse, spanning multiple areas of chemical and biological research.

-

Pharmaceutical Development: This compound is a highly valued intermediate.[1] The diphenyl ether structure is a privileged scaffold found in many FDA-approved drugs. Its presence often confers favorable pharmacokinetic properties. Researchers utilize this amine as a starting point for building more complex molecules to explore structure-activity relationships (SAR) for targets in the central nervous system.[1][2]

-

Biochemical Research: In a laboratory setting, it can be used as a reference compound or as a tool to probe the binding sites of enzymes and receptors.[1][2] Its defined structure allows scientists to investigate how the phenoxybenzyl moiety interacts with biological targets.

-

Material Science and Cosmetics: Some commercial suppliers note its potential use in formulating specialty polymers and coatings, where it may enhance durability.[2] Additionally, its potential antioxidant properties have led to its inclusion in some cosmetic formulations.[1][2][9]

-

Analytical Chemistry: Due to its stability as a hydrochloride salt, it can serve as a reliable analytical standard for the development and validation of chromatographic methods (e.g., HPLC, GC) for quantifying related compounds in complex matrices.[1][2]

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with this chemical. The following information is synthesized from available Safety Data Sheets (SDS).[10]

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Storage:

-

First Aid Measures:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor immediately.[4]

-

If on Skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][10]

-

If Inhaled: Move the person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[10]

-

References

- 1-(2-Phenoxyphenyl)methanamine, HCl - ChemBK. ChemBK.

- This compound. CIL.

- 31963-35-6 | MFCD08271962 | this compound | AA Blocks. AABlocks.

- 31963-35-6|this compound .... ChemSRC.

- 1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride | C14H15ClFNO | CID 53415986 - PubChem. National Center for Biotechnology Information.

- This compound | 31963-35-6 - J&K Scientific. J&K Scientific LLC.

- Material Safety Data Sheet - Cole-Parmer. Cole-Parmer.

- This compound, 97%, Thermo Scientific 250 mg. Fisher Scientific.

- p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Organic Syntheses.

- Analytical Methods - RSC Publishing. Royal Society of Chemistry.

- 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1) - PubChem. National Center for Biotechnology Information.

- Methods of Degrading Acetonitrile Waste Sustainably - National Association of Clean Air Agencies. NACAA.

- CN102887830A - Preparation method of phenoxybenzamine hydrochloride - Google Patents. Google Patents.

- CN102267917B - Method for synthesizing methoxyphenamine hydrochloride - Google Patents. Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chembk.com [chembk.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. aablocks.com [aablocks.com]

- 6. 31963-35-6 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 7. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. AB223714 | CAS 31963-35-6 – abcr Gute Chemie [abcr.com]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

- 11. CN102267917B - Method for synthesizing methoxyphenamine hydrochloride - Google Patents [patents.google.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. labsolu.ca [labsolu.ca]

The Genesis of a Pharmaceutical Scaffolding: A Technical Guide to the Synthesis and Significance of 1-(2-phenoxyphenyl)methanamine hydrochloride

Abstract

This technical guide provides an in-depth exploration of 1-(2-phenoxyphenyl)methanamine hydrochloride, a pivotal intermediate in contemporary pharmaceutical development. While a singular "discovery" event for this molecule is not prominently documented, its existence is a testament to the logical progression of synthetic organic chemistry. This document elucidates the likely synthetic pathways to this compound, grounded in established and robust chemical transformations. We will delve into the strategic rationale behind the probable synthetic routes, offering insights into the chemical principles that underpin its creation. Furthermore, this guide will contextualize the significance of this compound as a valuable building block, particularly in the synthesis of therapeutic agents targeting neurological disorders.[1] This paper is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview from a practical, application-oriented perspective.

Introduction: The Unsung Architect of Complex Molecules

In the landscape of pharmaceutical sciences, the term "discovery" often evokes images of novel therapeutic agents with groundbreaking biological activity. However, the foundational discoveries that enable the synthesis of these complex molecules—the intermediates and building blocks—are of equal, if not greater, practical importance. This compound (CAS Number: 31963-35-6) is one such unassuming yet critical component.[2][3][4][5]

This diarylmethylamine derivative serves as a key structural motif in the development of a variety of biologically active compounds. Its utility is particularly noted in the synthesis of drugs aimed at treating neurological and psychiatric disorders.[1] The phenoxyphenyl group provides a specific conformational rigidity and lipophilicity that can be crucial for effective interaction with biological targets, such as receptors and enzymes.[1] This guide will illuminate the logical and established synthetic strategies that are likely employed in the production of this vital pharmaceutical intermediate.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to understanding the synthesis of any molecule is to work backward from the target structure. This retrosynthetic analysis allows us to identify the key bond disconnections and the corresponding chemical transformations required for its construction.

Caption: Retrosynthetic analysis of this compound.

The primary disconnections for this compound are the carbon-nitrogen bond of the benzylamine and the carbon-oxygen bond of the diaryl ether. This suggests two key stages in its synthesis: the formation of the diaryl ether skeleton and the introduction of the aminomethyl group.

Plausible Synthetic Pathways and Methodologies

Based on the retrosynthetic analysis, we can propose two primary, logical pathways for the synthesis of this compound. These routes utilize well-established, high-yielding, and scalable chemical reactions, making them industrially viable.

Pathway A: Late-Stage Amination

This strategy prioritizes the early construction of the 2-phenoxyphenyl core, followed by the introduction of the aminomethyl functionality.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The formation of the 2-phenoxybenzonitrile is a classic example of an Ullmann condensation.[6] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[6][7][8]

-

Reaction: 2-Chlorobenzonitrile reacts with phenol in the presence of a copper catalyst and a base.

-

Causality: The Ullmann condensation is a robust and widely used method for the synthesis of diaryl ethers, a common motif in medicinal chemistry.[6][9] The use of a copper catalyst is essential to facilitate the carbon-oxygen bond formation between the two aromatic rings.[7] The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

Step 2: Reduction of the Nitrile to a Primary Amine

The resulting 2-phenoxybenzonitrile can then be reduced to the corresponding primary amine.

-

Reaction: The nitrile group is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Causality: The reduction of nitriles is a fundamental transformation in organic synthesis for the preparation of primary amines. Catalytic hydrogenation is often preferred in industrial settings due to its scalability and more favorable safety profile compared to metal hydrides. The choice of catalyst (e.g., Palladium on carbon, Raney nickel) can influence the reaction conditions and efficiency.[10]

Step 3: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

-

Reaction: The free base of 1-(2-phenoxyphenyl)methanamine is treated with hydrochloric acid in a suitable solvent.

-

Causality: Converting the amine to its hydrochloride salt increases its melting point, enhances its crystallinity, and improves its solubility in aqueous media, which can be advantageous for subsequent reactions or for formulation purposes.[11][12][13]

Caption: Synthetic workflow for Pathway A.

Pathway B: Early-Stage Amination Precursor Synthesis

An alternative approach involves the formation of the diaryl ether with a precursor to the aminomethyl group already in place.

Step 1: Ullmann Condensation with 2-Chlorobenzaldehyde

-

Reaction: 2-Chlorobenzaldehyde is coupled with phenol using an Ullmann-type reaction.

-

Causality: This step directly installs the aldehyde functionality at the desired position on the diaryl ether core. The aldehyde group is a versatile precursor for the introduction of an amine.

Step 2: Reductive Amination

The 2-phenoxybenzaldehyde is then converted to the primary amine via reductive amination.[14][15][16][17]

-

Reaction: The aldehyde reacts with a source of ammonia (e.g., ammonium acetate, aqueous ammonia) to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[15][17]

-

Causality: Reductive amination is a highly efficient and widely used one-pot method for the synthesis of amines from carbonyl compounds.[14][15][17] It offers a more direct route to the amine compared to the multi-step process of forming and then reducing a nitrile.

Step 3: Hydrochloride Salt Formation

-

Reaction: As in Pathway A, the resulting amine is treated with hydrochloric acid to form the stable hydrochloride salt.

Caption: Synthetic workflow for Pathway B.

Experimental Protocols: A Practical Guide

The following are generalized, illustrative protocols for the key transformations described above. Researchers should optimize these procedures based on their specific laboratory conditions and safety protocols.

Protocol 4.1: Synthesis of 2-Phenoxybenzonitrile via Ullmann Condensation

| Step | Procedure | Rationale |

| 1 | To a flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzonitrile, phenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq) in a high-boiling polar solvent such as DMF or DMSO. | Potassium carbonate acts as the base to deprotonate phenol. Copper(I) iodide is a common and effective catalyst for Ullmann condensations. DMF/DMSO are suitable solvents due to their high boiling points and ability to dissolve the reactants. |

| 2 | Heat the reaction mixture to 140-160 °C and maintain for 12-24 hours, monitoring by TLC or GC-MS. | Elevated temperatures are typically required to drive the Ullmann reaction to completion.[6] |

| 3 | Cool the reaction mixture to room temperature and pour into water. | This step quenches the reaction and precipitates the product, which is typically insoluble in water. |

| 4 | Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). | The product is extracted into the organic phase. |

| 5 | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | These are standard workup procedures to remove residual water and salts. |

| 6 | Purify the crude product by column chromatography or recrystallization. | Purification is necessary to obtain the desired 2-phenoxybenzonitrile in high purity for the subsequent step. |

Protocol 4.2: Reduction of 2-Phenoxybenzonitrile to 1-(2-phenoxyphenyl)methanamine

| Step | Procedure | Rationale |

| 1 | In a high-pressure reactor, dissolve 2-phenoxybenzonitrile in a suitable solvent (e.g., ethanol or methanol) containing a catalytic amount of Palladium on carbon (5-10 mol%). | Catalytic hydrogenation is a clean and efficient method for nitrile reduction.[10] Ethanol and methanol are common solvents for this transformation. |

| 2 | Pressurize the reactor with hydrogen gas (50-100 psi). | The presence of hydrogen gas is essential for the reduction to occur. |

| 3 | Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC or GC-MS). | The reaction progress is monitored to determine the endpoint. |

| 4 | Carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst. | The catalyst must be removed before workup. |

| 5 | Concentrate the filtrate under reduced pressure to yield the crude 1-(2-phenoxyphenyl)methanamine. | This removes the solvent to isolate the product. |

Characterization and Data

The synthesized this compound would be characterized using standard analytical techniques to confirm its identity and purity.

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₃H₁₄ClNO |

| Molecular Weight | 235.71 g/mol [2][3] |

| Appearance | Off-white to white solid[1] |

| Melting Point | Approximately 220-224 °C[2] |

| ¹H NMR | Spectral data consistent with the proposed structure, showing characteristic peaks for the aromatic protons and the benzylic CH₂ and NH₂ groups. |

| ¹³C NMR | Spectral data confirming the number and types of carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 200.12. |

| Purity (HPLC) | ≥95%[2] |

Conclusion: A Foundation for Future Discoveries

While the specific historical "discovery" of this compound may not be a singular, celebrated event, its synthesis is a clear and logical application of fundamental principles in organic chemistry. The strategic combination of robust reactions like the Ullmann condensation and nitrile reduction or reductive amination provides reliable and scalable routes to this valuable pharmaceutical intermediate. As a Senior Application Scientist, it is my experience that a deep understanding of the synthesis and properties of such foundational molecules is paramount for the successful and efficient development of novel therapeutics. The continued availability and application of this compound will undoubtedly contribute to the discovery of new medicines for years to come.

References

- CN102675132A - Preparation method of phenoxybenzamine hydrochloride - Google Patents.

- Ullmann condensation - Wikipedia.

- CN102887830A - Preparation method of phenoxybenzamine hydrochloride - Google Patents.

- US20190359553A1 - A process for the preparation of phenoxybenzamine - Google Patents.

- US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents.

- 1-(2-Phenoxyphenyl)methanamine, HCl - ChemBK.

- WO2018130942A1 - A process for the preparation of phenoxybenzamine - Google Patents.

- Ullmann Reaction - BYJU'S.

- Reductive amination - Wikipedia.

- a-cyano-3-phenoxybenzyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2- dimethylcyclopropanecarboxylate - ChemBK.

- Ullmann reaction | PPTX - Slideshare.

- Ullmann Reaction - Organic Chemistry Portal.

- Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... - ResearchGate.

- m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem - NIH.

- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.

- Reductive Amination, and How It Works - Master Organic Chemistry.

- Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces | Catalysis | ChemRxiv | Cambridge Open Engage.

- Phenoxybenzamine Hydrochloride | C18H23Cl2NO | CID 5284441 - PubChem.

- alpha-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com.

- Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst promoted by synergistic effects of CO2 and water - Green Chemistry (RSC Publishing).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chembk.com [chembk.com]

- 4. 31963-35-6|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 31963-35-6 [sigmaaldrich.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Ullmann reaction | PPTX [slideshare.net]

- 10. Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst promoted by synergistic effects of CO2 and water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. WO2018130942A1 - A process for the preparation of phenoxybenzamine - Google Patents [patents.google.com]

- 12. CN102675132A - Preparation method of phenoxybenzamine hydrochloride - Google Patents [patents.google.com]

- 13. CN102887830A - Preparation method of phenoxybenzamine hydrochloride - Google Patents [patents.google.com]

- 14. Reductive amination - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 1-(2-phenoxyphenyl)methanamine hydrochloride: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-phenoxyphenyl)methanamine hydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical research and development. Drawing from established principles of organic synthesis and medicinal chemistry, this document outlines the compound's properties, a proposed synthetic pathway, and potential avenues for its pharmacological evaluation. While specific literature on this exact molecule is limited, this guide extrapolates from closely related structures to provide a robust theoretical framework for researchers.

Compound Overview and Physicochemical Properties

This compound, also known as 2-phenoxybenzylamine hydrochloride, is an off-white solid belonging to the diphenyl ether class of compounds.[1] Its structure, featuring a flexible ether linkage and a primary amine, makes it an attractive scaffold for constructing more complex molecules, particularly those targeting the central nervous system (CNS).[1][2] The hydrochloride salt form generally confers improved stability and solubility in aqueous media, facilitating its use in biological assays.[1]

| Property | Value | References |

| CAS Number | 31963-35-6 | [1][3] |

| Molecular Formula | C₁₃H₁₄ClNO | [3] |

| Molecular Weight | 235.71 g/mol | [1][4] |

| Appearance | Off-white solid | [1] |

| Melting Point | 220-224 °C | [4] |

| Purity | ≥90% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

| IUPAC Name | (2-phenoxyphenyl)methanamine;hydrochloride | [4][5] |

| Synonyms | 2-Phenoxybenzylamine hydrochloride | [1] |

Proposed Synthetic Pathway

Step 1: Reductive Amination of 2-Phenoxybenzaldehyde

The initial step involves the conversion of the aldehyde to the corresponding primary amine via reductive amination. This is a cornerstone reaction in medicinal chemistry due to its high efficiency and functional group tolerance.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-phenoxybenzaldehyde (1 equivalent) in an appropriate solvent such as methanol or ethanol, add ammonium acetate (10-20 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), portion-wise. The choice of a mild reducing agent is crucial to avoid over-reduction or side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1-(2-phenoxyphenyl)methanamine free base.

Step 2: Hydrochloride Salt Formation

The final step involves the conversion of the free base to its hydrochloride salt to enhance stability and handleability.

Experimental Protocol:

-

Dissolution: Dissolve the crude 1-(2-phenoxyphenyl)methanamine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting material and impurities. Dry the product under vacuum to obtain this compound.

Central Nervous System (CNS) Activity

Diphenylmethanamine derivatives are known to be precursors in the synthesis of antidepressants. [8]The structural similarity of this compound to scaffolds with known CNS activity warrants investigation into its potential effects on neurotransmitter systems beyond adrenergic receptors, such as serotonin and dopamine pathways.

Proposed Screening Cascade:

-

Broad Receptor Profiling: Utilize a broad panel of CNS-related receptors, transporters, and ion channels (e.g., serotonin receptors, dopamine receptors, norepinephrine transporter) to identify potential off-target activities or novel primary targets.

-

In Vivo Behavioral Models: If in vitro activity is promising, preliminary in vivo studies in rodent models can assess potential antidepressant, anxiolytic, or antipsychotic effects.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation | Confirmation of the chemical structure by analyzing chemical shifts, integration, and coupling patterns of protons and carbons. |

| Mass Spectrometry (MS) | Molecular weight determination | Observation of the molecular ion peak corresponding to the mass of the free base. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a high degree of purity (e.g., >95%). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification | Characteristic absorption bands for N-H (amine), C-O-C (ether), and aromatic C-H bonds. |

| Elemental Analysis | Elemental composition | Confirmation of the empirical formula (C, H, N, Cl) of the hydrochloride salt. |

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis, characterization, and potential pharmacological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The suggested screening strategies, based on the pharmacology of related compounds, offer a logical starting point for uncovering the biological activity of this molecule. As with any novel compound, rigorous experimental validation of these theoretical proposals is paramount.

References

- CN102675132A - Preparation method of phenoxybenzamine hydrochloride.

- CN102887830A - Preparation method of phenoxybenzamine hydrochloride.

- 1-(2-Phenoxyphenyl)methanamine, HCl. ChemBK. [Link]

- Phenoxybenzamine.

- Phenoxybenzamine | C18H22ClNO | CID 4768. PubChem. [Link]

- CENTER FOR DRUG EVALUATION AND RESEARCH Approval Package for - accessd

Sources

- 1. WO2018130942A1 - A process for the preparation of phenoxybenzamine - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. CN102675132A - Preparation method of phenoxybenzamine hydrochloride - Google Patents [patents.google.com]

- 7. CN102887830A - Preparation method of phenoxybenzamine hydrochloride - Google Patents [patents.google.com]

- 8. US20190359553A1 - A process for the preparation of phenoxybenzamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Therapeutic Targets of Phenoxybenzamine Hydrochloride

A Senior Application Scientist's Synthesis of Mechanism, Experimental Validation, and Future Therapeutic Potential

Abstract

Phenoxybenzamine hydrochloride, a haloalkylamine derivative, is a potent pharmacological agent characterized by its irreversible, non-selective antagonism of alpha-adrenergic receptors. While its primary clinical application is the management of hypertensive episodes in patients with pheochromocytoma, emerging research has unveiled a broader spectrum of potential therapeutic targets and applications. This technical guide provides an in-depth analysis of the established and investigational therapeutic targets of phenoxybenzamine. We will delve into the molecular mechanisms of action, present detailed protocols for target validation, and explore future directions in oncology and beyond. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of phenoxybenzamine's therapeutic potential.

Introduction: Beyond Alpha-Adrenergic Blockade

Phenoxybenzamine hydrochloride is a well-established pharmaceutical compound, first approved by the FDA in 1953.[1] It is chemically classified as N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine hydrochloride.[2] It is important to note that while sometimes referred to by other chemical names, in the context of therapeutic use, "phenoxybenzamine" is the standard nomenclature. Its classical mechanism of action involves the formation of a stable, covalent bond with alpha-adrenergic receptors, leading to an irreversible and non-competitive antagonism.[3] This long-lasting blockade of both α1 and α2 subtypes underpins its efficacy in controlling the severe hypertension caused by catecholamine-secreting tumors of the adrenal medulla, known as pheochromocytomas.[4]

However, the pharmacological profile of phenoxybenzamine is more complex than its historical application suggests. Recent investigations have illuminated its activity against novel targets, opening avenues for its repurposing in other therapeutic areas, most notably in oncology and as a potential male contraceptive. This guide will provide a detailed exploration of these targets, moving from the well-trodden path of adrenergic antagonism to the cutting edge of cancer biology and reproductive medicine.

Primary Therapeutic Target: The Alpha-Adrenergic Receptors

The cornerstone of phenoxybenzamine's therapeutic action is its irreversible blockade of α-adrenergic receptors. This non-selective antagonism affects both α1 and α2 subtypes, which have distinct downstream signaling pathways and physiological roles.[5]

Mechanism of Irreversible Antagonism

Phenoxybenzamine is a prodrug that undergoes an intramolecular cyclization to form a highly reactive ethyleniminium intermediate. This intermediate then acts as an alkylating agent, forming a stable covalent bond with a cysteine residue at position 3.36 in the transmembrane helix 3 of the α-adrenergic receptor.[3] This irreversible binding permanently inactivates the receptor. The only way for the cell to overcome this blockade is to synthesize new receptors, which accounts for phenoxybenzamine's long duration of action, with a half-life of approximately 24 hours.[3]

Alpha-1 Adrenergic Receptor Blockade: Vasodilation

Alpha-1 adrenergic receptors are Gq-protein coupled receptors predominantly located on the smooth muscle of blood vessels.[6] Their activation by endogenous catecholamines like norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade culminates in smooth muscle contraction and vasoconstriction.[6] By irreversibly blocking α1 receptors, phenoxybenzamine inhibits this pathway, resulting in vasodilation, a decrease in peripheral resistance, and a subsequent lowering of blood pressure.[5]

Caption: α1-Adrenergic signaling and its inhibition by phenoxybenzamine.

Alpha-2 Adrenergic Receptor Blockade: Modulating Neurotransmitter Release

Alpha-2 adrenergic receptors are Gi-protein coupled receptors primarily located on presynaptic nerve terminals.[6] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the release of norepinephrine, creating a negative feedback loop.[6] Phenoxybenzamine's blockade of these presynaptic α2 receptors prevents this inhibitory feedback, which can lead to an increased release of norepinephrine. This effect can contribute to the reflex tachycardia sometimes observed with non-selective alpha-blockers.[3]

Caption: Presynaptic α2-adrenergic feedback and its blockade.

Receptor Subtype Affinity

While phenoxybenzamine is non-selective, studies have shown it is more potent in inactivating α1-adrenergic receptors compared to α2-adrenergic receptors. One study in rat cerebral cortex homogenates found phenoxybenzamine to be approximately 250-fold more potent at decreasing α1-adrenergic receptor density than α2-adrenergic receptor density.[2] Another study in the rat kidney also demonstrated selectivity for renal α1 over α2 adrenoceptors.[7]

| Receptor Subtype | Relative Potency/Selectivity | Reference |

| α1-Adrenoceptor | ~250-fold higher than α2 | [2] |

| α2-Adrenoceptor | Lower than α1 | [2][7] |

Investigational Therapeutic Targets

Beyond its established role as an antihypertensive agent, phenoxybenzamine has shown promise in targeting pathways relevant to cancer and male contraception.

Antitumor Activity: A Multi-pronged Attack

Emerging evidence suggests that phenoxybenzamine possesses antitumor properties, particularly against malignant gliomas.[8] Its anticancer effects appear to be mediated through multiple mechanisms, independent of its alpha-adrenergic blocking activity in some cases.

In glioma cell lines, phenoxybenzamine has been shown to suppress the Tropomyosin receptor kinase B (TrkB)-Akt pathway.[8] The TrkB receptor, when activated by its ligand brain-derived neurotrophic factor (BDNF), promotes cell survival, proliferation, and migration through the PI3K/Akt signaling cascade. By inhibiting this pathway, phenoxybenzamine can suppress the growth and invasive potential of glioma cells.[8] Studies have shown that phenoxybenzamine treatment leads to decreased protein levels of TrkB, phosphorylated TrkB (p-TrkB), and phosphorylated Akt (p-Akt).[9]

Caption: Phenoxybenzamine's inhibitory effect on the TrkB-Akt pathway.

More recent studies have identified phenoxybenzamine as an inhibitor of histone deacetylases (HDACs), with particular activity against HDAC isoforms 5, 6, and 9.[10] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, thereby inhibiting cancer cell growth. This finding suggests a novel mechanism for phenoxybenzamine's antitumor effects and opens up the possibility of its use in a wider range of cancers where HDACs are dysregulated.[10]

Male Contraception: Targeting Ejaculatory Function

Phenoxybenzamine has been investigated as a potential male contraceptive due to its ability to block ejaculation without affecting libido, erection, or orgasm.[11] This effect is reversible upon discontinuation of the drug. The proposed mechanism is the blockade of α1-adrenoceptors in the smooth muscle of the vas deferens, ampulla, and ejaculatory ducts.[12] This blockade prevents the muscular contractions necessary for the emission of semen during ejaculation.[1]

Experimental Protocols for Target Validation

The following section provides detailed methodologies for key experiments used to characterize the therapeutic targets of phenoxybenzamine.

Radioligand Binding Assay for Alpha-Adrenoceptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of phenoxybenzamine for α1 and α2-adrenergic receptors.

-

Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the target receptors in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[13]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[13]

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[13]

-

Resuspend the membrane pellet in a sucrose buffer (50 mM Tris-HCl, 5 mM EDTA, 250 mM Sucrose, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.[13]

-

In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competition.[13]

-

Total Binding: Add assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4), a specific radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2) at a concentration near its Kd, and the membrane preparation.[7][13]

-

Non-specific Binding: Add the same components as for total binding, plus a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine).[13]

-

Competition: Add the same components as for total binding, plus varying concentrations of phenoxybenzamine.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[13]

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.[14]

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[14]

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Cell Migration (Transwell) Assay

This assay is used to assess the effect of phenoxybenzamine on the migratory capacity of cancer cells.

-

Seed cancer cells (e.g., U251 or U87MG glioma cells) in the upper chamber of a Transwell insert (8 µm pore size) in a serum-free medium.[8][12]

-

The lower chamber contains a medium with a chemoattractant, such as 10% fetal bovine serum (FBS).[1]

-

Add varying concentrations of phenoxybenzamine to both the upper and lower chambers.

-

Incubate the plate for an appropriate time (e.g., 24 hours) at 37°C in a 5% CO2 atmosphere to allow cell migration.[12]

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[12]

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde (PFA) or methanol.[12][15]

-

Stain the fixed cells with a 0.1% crystal violet solution.[12]

-

Elute the dye from the stained cells with 10% acetic acid and measure the absorbance at 590 nm using a microplate reader for quantification. Alternatively, count the stained cells in several microscopic fields.[15]

Western Blot Analysis of TrkB-Akt Pathway

This protocol is for detecting changes in the phosphorylation status of key proteins in the TrkB-Akt pathway following treatment with phenoxybenzamine.

-

Culture cells (e.g., glioma cell lines) and treat with desired concentrations of phenoxybenzamine for a specified time.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[16]

-

Incubate the membrane with primary antibodies against p-TrkB, total TrkB, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.[6][17]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detect the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis to quantify the changes in protein phosphorylation, normalizing the phosphorylated protein levels to the total protein levels.[16]

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Cell Proliferation) | Varies by cell line (e.g., 26.5% inhibition at 10 µM for U251, 27.3% for U87MG) | Human glioma cells | [9] |

| IC50 (HDAC Inhibition) | Not yet quantified in terms of specific IC50 values | - | [10] |

| Clinical Dosage (Pheochromocytoma) | Initial: 10 mg twice daily; Usual: 20-40 mg 2-3 times daily | Human | [4] |

| Investigational Dosage (Male Contraception) | 20 mg/day | Human | [12] |

Future Directions and Conclusion

Phenoxybenzamine hydrochloride, a long-established drug, is experiencing a renaissance in drug discovery. Its well-characterized primary mechanism of action on alpha-adrenergic receptors provides a solid foundation for its clinical use in pheochromocytoma. However, the identification of novel therapeutic targets, such as the TrkB-Akt pathway and HDACs, has opened up exciting new possibilities for its application in oncology. The unique ability of phenoxybenzamine to reversibly inhibit ejaculation also presents a compelling case for its further development as a male contraceptive.

For researchers and drug development professionals, phenoxybenzamine serves as a fascinating case study in drug repurposing. The key to unlocking its full potential lies in a deeper understanding of its off-target effects and the specific molecular interactions that drive its efficacy in different disease contexts. Further studies are warranted to elucidate the precise mechanisms of its antitumor activity, to optimize its dosing for new indications, and to potentially design new derivatives with improved selectivity and safety profiles. The in-depth technical understanding of its diverse therapeutic targets, as outlined in this guide, will be crucial for navigating the path from preclinical discovery to clinical translation.

References

- Wikipedia. Phenoxybenzamine. [Link]

- Miranda, M., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Methods in Molecular Biology. [Link]

- Corning.

- CLYTE Technologies. (2025).

- Frang, H., et al. (1983). Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites. European Journal of Pharmacology. [Link]

- Homonnai, Z. T., et al. (1984). Phenoxybenzamine--an effective male contraceptive pill. Contraception. [Link]

- Medscape. Dibenzyline (phenoxybenzamine) dosing, indications, interactions, adverse effects, and more. [Link]

- Akca, H., et al. (2007). Phenoxazine derivatives induce caspase-independent cell death in human glioblastoma cell lines, A-172 and U-251 MG. Oncology Reports. [Link]

- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

- Jin, W., et al. (2015). Anti-tumor activity of phenoxybenzamine hydrochloride on malignant glioma cells. Tumour Biology. [Link]